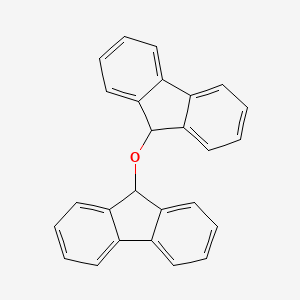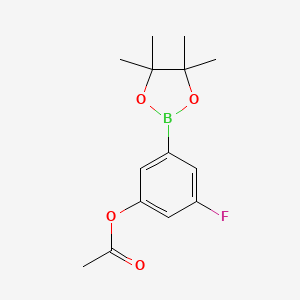
Bis(fluoren-9-yl)ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(fluoren-9-yl)ether, commonly referred to as BFE, is a synthetic compound containing two fluoren-9-yl groups, or fluoren-9-yl moieties, connected by an ether linkage. BFE is a colorless crystalline solid with a melting point of approximately 135°C and is insoluble in water. It is a relatively new compound, first synthesized in 2018, and has been studied for its potential applications in a variety of scientific research fields.
Aplicaciones Científicas De Investigación
BFE has been studied for its potential applications in a variety of scientific research fields. In particular, it has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of a variety of organic compounds. In addition, it has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyanhydrides.
Mecanismo De Acción
The mechanism of action of BFE is not yet fully understood. However, it is believed that the two fluoren-9-yl moieties of BFE are able to interact with other molecules, such as organic compounds and polymers, to form complexes and catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFE have not yet been studied in detail. However, it is believed that BFE may have the potential to interact with and influence the activity of proteins and enzymes in the body, which could have an effect on the body’s biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable under a variety of conditions, and is insoluble in water. However, it is also relatively expensive and may not be suitable for use in large-scale experiments.
Direcciones Futuras
There are a variety of potential future directions for the study of BFE. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in a variety of scientific research fields. Additionally, further research into the synthesis of BFE and its potential uses in large-scale experiments could be beneficial. Finally, further research into the potential toxicity of BFE and its potential effects on the environment is also warranted.
Métodos De Síntesis
BFE is synthesized in a two-step process. The first step involves the reaction of fluoren-9-yl bromide with sodium ethoxide in ethanol to produce the fluoren-9-yl ethoxide intermediate. The second step involves the reaction of the fluoren-9-yl ethoxide intermediate with 1,4-dibromobutane in the presence of a base, such as sodium hydride, to produce BFE. The structure of BFE can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
9-(9H-fluoren-9-yloxy)-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECVHBQQFSEAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)
amino}propanoic acid](/img/structure/B6309263.png)
![3-{[(t-Butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid](/img/structure/B6309267.png)
![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309283.png)

amino}propanoic acid](/img/structure/B6309299.png)
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)

![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)
